cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions that are used to synthesize the compound, as well as reactions that the compound undergoes in its applications.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Angiotensin Converting Enzyme Inhibitors : A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids, which include structures similar to the compound , demonstrated potential as angiotensin converting enzyme (ACE) inhibitors. These compounds were designed as novel ACE inhibitors, and the most active compounds were found in the hydroxamic derivatives of the cyclohexane series (Turbanti et al., 1993).
Molecular Conformations in Aqueous Solution : Research on the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, closely related to the compound of interest, was conducted using proton and carbon-13 NMR. This study provides insights into the molecular conformations of these compounds in aqueous solutions, which is crucial for understanding their interaction in biological systems (Yanaka et al., 1981).
Synthesis and Structural Analysis : The synthesis and structural analysis of compounds derived from cis-cyclohexane-1,2-dicarboxylic anhydride, related to the compound , were explored. These include studies on cyclic imides and open-chain amide carboxylic acid derivatives. Such research contributes to the understanding of the structural properties and potential applications of these compounds (Smith & Wermuth, 2012).
Stereochemical Synthesis : A novel stereoselective synthesis method for cis-2-fluorocyclopropane-1-carboxylic acid was developed, highlighting the importance of stereochemistry in the synthesis of compounds similar to "cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid." Such research is essential for the development of specific and effective chemical compounds (Toyota et al., 1996).
X-Ray Diffraction Studies : The structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid was determined using X-ray diffraction methods. This research provides valuable information on the crystalline structure of compounds related to the one , which is crucial for understanding their chemical behavior (Reisner et al., 1983).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKNNVEATXSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173791 |
Source
|
Record name | cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
735275-61-3 |
Source
|
Record name | cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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